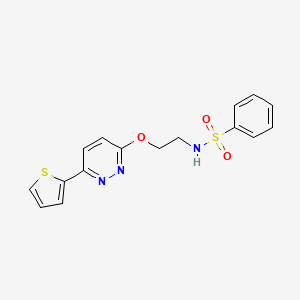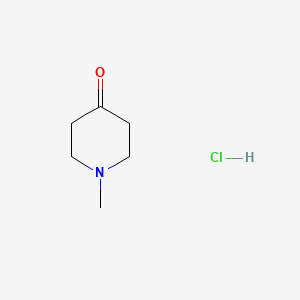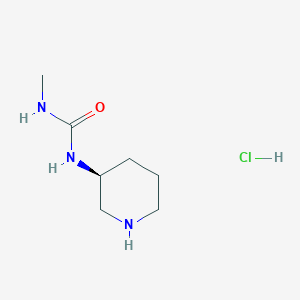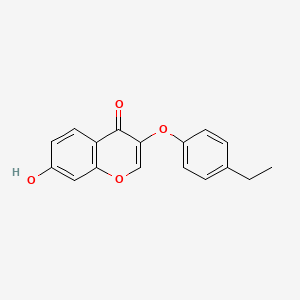
N-(2-((6-(thiophen-2-yl)pyridazin-3-yl)oxy)ethyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of similar compounds involves the cyclization of thiophene-substituted chalcones with guanidine in the presence of potassium hydroxide . The resulting compounds are then refluxed with acetylacetone or ethylacetoacetate to obtain pyrimidopyrimidines . These compounds are further processed by refluxing with POCl3 in the presence of DMF .Molecular Structure Analysis
The molecular structure of TPPT is complex and involves a thiophene ring attached to a pyridazine ring via an oxygen atom. The pyridazine ring is further attached to an ethyl group, which is connected to a benzenesulfonamide group.Chemical Reactions Analysis
The chemical reactions involved in the synthesis of TPPT and similar compounds include cyclization, refluxing, and nucleophilic substitution . These reactions are typically carried out under controlled conditions to ensure the correct formation of the desired compound .Scientific Research Applications
Anticancer and Antiviral Applications
Research has demonstrated the potential of sulfonamide derivatives in anticancer and antiviral therapies. For instance, compounds related to sulfonamides have shown significant anticancer activity against a variety of human tumor cell lines, including leukemia, non-small cell lung cancer, and breast cancer. These findings suggest a promising avenue for developing new therapeutic agents based on sulfonamide chemistry (Rathish et al., 2012). Moreover, certain derivatives have been evaluated for their antiviral properties, offering insights into new strategies for treating viral infections (De Clercq, 2009).
Enzyme Inhibition for Disease Management
The inhibition of specific enzymes has been a focus of research involving sulfonamide derivatives. For example, studies on kynurenine 3-hydroxylase inhibitors have explored the potential for treating neurological disorders by modulating the kynurenine pathway, highlighting the therapeutic relevance of these compounds (Röver et al., 1997).
Antimicrobial Activity
Sulfonamide derivatives have also been investigated for their antimicrobial properties. Research has identified compounds with potent activity against various bacteria and fungi, providing a basis for developing new antibiotics and addressing the challenge of antibiotic resistance (Sarvaiya et al., 2019).
Catalysis and Chemical Synthesis
In the realm of organic synthesis, sulfonamide derivatives have been employed as catalysts and intermediates. Studies have shown their effectiveness in facilitating reactions such as transfer hydrogenation, demonstrating their utility in developing more efficient and sustainable chemical processes (Ruff et al., 2016).
Molecular Structure and Coordination Chemistry
Research into the molecular and supramolecular structures of sulfonamide derivatives has provided valuable insights into their potential as ligands in metal coordination complexes. These studies contribute to the understanding of their chemical behavior and the development of new materials with specific properties (Jacobs et al., 2013).
Properties
IUPAC Name |
N-[2-(6-thiophen-2-ylpyridazin-3-yl)oxyethyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O3S2/c20-24(21,13-5-2-1-3-6-13)17-10-11-22-16-9-8-14(18-19-16)15-7-4-12-23-15/h1-9,12,17H,10-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXYXJVZTIYYEBY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)NCCOC2=NN=C(C=C2)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(4-fluorophenyl)-5-(4-nitrophenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2982560.png)

![7-{2-[(4-Chlorophenyl)methoxy]benzoyl}-1,7-diazaspiro[3.5]nonan-2-one](/img/structure/B2982563.png)


![N-Cyclopropyl-[1,3]thiazolo[4,5-c]pyridin-2-amine](/img/structure/B2982568.png)
![2-chloro-5,5-dimethyl-5H,6H,7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B2982569.png)

![3-(4-chlorobenzyl)-1-(3-methylbenzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2982572.png)

![8-(4-Ethoxyphenyl)-5-[(2-fluorophenyl)methyl]-1-methylpurino[8,9-c][1,2,4]triazole-2,4-dione](/img/structure/B2982576.png)

![N-benzyl-2-[3-(3-chloro-4-methylphenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]acetamide](/img/structure/B2982578.png)
